N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
Description
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a pyrimidine-based small molecule characterized by a 1,6-dihydropyrimidin-6-one core. Key structural features include:
- A 3-fluorophenylamino group linked via a thioether bond to the pyrimidine ring.
- A 4-methylbenzamide substituent at position 5 of the pyrimidine.
- A keto group at position 6 and an amino group at position 2.
Its synthesis likely involves multi-step reactions, including thioether bond formation and amide coupling, as inferred from analogous compounds in and .
Properties
IUPAC Name |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-11-5-7-12(8-6-11)18(28)24-16-17(22)25-20(26-19(16)29)30-10-15(27)23-14-4-2-3-13(21)9-14/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMDVKKNFYXWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
The compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer) : Exhibited an IC50 value of 1.30 μM.
- MCF7 (breast cancer) : Showed selective cytotoxicity with varying IC50 values.
- A549 (lung cancer) : Displayed effective inhibition compared to standard chemotherapy agents.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes linked to cancer and inflammatory responses. Notably, it has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism, potentially enhancing its anticancer efficacy.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. In vitro assays against bacteria such as Staphylococcus aureus and Escherichia coli revealed:
- Effective inhibition at concentrations lower than those required for traditional antibiotics.
This suggests its potential utility in treating infections resistant to conventional therapies.
Case Study 1: Antitumor Efficacy
A study on HepG2 cells indicated that N-(4-amino-2...) exhibited significant antiproliferative effects with an IC50 value of 1.30 μM, outperforming standard chemotherapy agents like doxorubicin.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations significantly lower than those required for established antibiotics.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Research
A. Role of Fluorine Substituents
- The 3-fluorophenyl group in the target compound and analogous structures (e.g., ) enhances metabolic stability and binding affinity via hydrophobic interactions and halogen bonding.
- In , fluorinated pyrimidines exhibited 10–15% higher antimicrobial activity compared to non-fluorinated analogues, suggesting fluorine’s critical role in bioactivity.
B. Impact of Thioether Linkers
C. Benzamide vs. Sulfonamide Groups
D. Crystallographic and Conformational Insights
- highlights that dihedral angles between substituents (e.g., 12.8° for phenyl groups) influence molecular packing and solubility. The target compound’s 4-methylbenzamide substituent may adopt a similar conformation, affecting crystallinity and bioavailability.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- The target compound’s low aqueous solubility aligns with trends for fluorinated pyrimidines, necessitating formulation optimization (e.g., nanoemulsions) .
Q & A
Q. How does this compound compare structurally and functionally to analogs with substituted fluorophenyl groups?
- Methodological Answer :
- Structural Overlay : Use PyMOL to align analogs and identify conserved pharmacophores .
- Activity Cliffs : Compare IC₅₀ values of analogs with 3-fluorophenyl vs. 4-fluorophenyl substituents to map SAR .
- Solubility LogP : Measure partition coefficients (e.g., shake-flask method) to correlate lipophilicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
